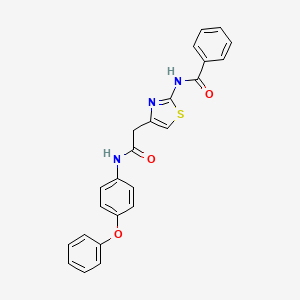
N-(4-(2-氧代-2-((4-苯氧基苯基)氨基)乙基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
科学研究应用
N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Therefore, “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide” might interact with similar targets.
Mode of action
The mode of action of “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide” would depend on its specific targets. Thiazole derivatives often act by binding to their target proteins and modulating their activity .
Biochemical pathways
The affected pathways would depend on the specific targets of “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide”. Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide” would depend on its chemical structure and the specific properties of its functional groups. Thiazole derivatives generally have good bioavailability due to their favorable physicochemical properties .
Result of action
The molecular and cellular effects of “N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide” would depend on its specific targets and mode of action. Thiazole derivatives can have a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated aromatic compounds and phenols are used in nucleophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
相似化合物的比较
Similar Compounds
- N-(4-(2-oxo-2-((4-chlorophenyl)amino)ethyl)thiazol-2-yl)benzamide
- N-(4-(2-oxo-2-((4-methoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide
Uniqueness
N-(4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to the presence of the phenoxyphenyl group, which can impart distinct biological activities and properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
N-[4-[2-oxo-2-(4-phenoxyanilino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-22(25-18-11-13-21(14-12-18)30-20-9-5-2-6-10-20)15-19-16-31-24(26-19)27-23(29)17-7-3-1-4-8-17/h1-14,16H,15H2,(H,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQRACFVXRRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














